Bromodomain Selectivity Fingerprint: BRD2 BD2 vs. BD1 Domain Preference
In BROMOscan profiling, 5-bromo-2-methyl-N-(propan-2-yl)benzamide (BDBM50572130) demonstrated a Kd of 32 nM for the second bromodomain of BRD2 (BD2) versus a substantially weaker Kd of 1,320 nM for the first bromodomain (BD1), yielding a BD2/BD1 selectivity ratio of approximately 41-fold [1]. This intra-protein domain selectivity is a critical differentiator, as many pan-BET bromodomain inhibitors (e.g., (+)-JQ1) exhibit roughly equipotent binding across BD1 and BD2 domains. The related benzamide probe BDBM50455480 showed a similar Kd of 32 nM for BRD2 BD2, but with a divergent selectivity profile against other BET family members, underscoring the sensitivity of bromodomain recognition to subtle substitution changes [1].
| Evidence Dimension | BRD2 BD2 vs. BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | BRD2 BD2 Kd = 32 nM; BRD2 BD1 Kd = 1,320 nM |
| Comparator Or Baseline | Typical pan-BET inhibitor (e.g., (+)-JQ1) shows <5-fold difference between BD1 and BD2 |
| Quantified Difference | ~41-fold selectivity for BD2 over BD1 for the target compound |
| Conditions | BROMOscan assay; human partial length DNA-tagged BRD2 isoforms expressed in bacterial system |
Why This Matters
This selectivity profile suggests the compound may serve as a starting point for developing BD2-selective chemical probes, which are of high interest for dissecting the distinct biological functions of the two BRD2 bromodomains in transcriptional regulation and disease.
- [1] BindingDB Entry BDBM50455480 / CHEMBL4218735. Affinity Data: Kd = 32 nM for human BRD2 BD2; IC50 = 316 nM for BRD2 BD2 (TR-FRET); Kd = 1.32E+3 nM for BRD2 BD1; IC50 = 2.51E+3 nM for BRD2 BD1. BROMOscan method. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50455480 View Source
